Welcome to the BenchChem Online Store!
molecular formula C11H15ClO2 B8662289 1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol

1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol

Cat. No. B8662289
M. Wt: 214.69 g/mol
InChI Key: QRVPERDYBIBNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06800778B1

Procedure details

Lithium aluminum hydride (0.5 g, 11.7 mmol) was suspended in ether (50 ml) and cooled to −20° C. to −30° C. Thereto was added dropwise a solution of ethyl 2,2-dimethyl-3-hydroxy(2-chlorobenzoyl)acetate (2 g, 7.8 mmol) in ether (10 ml) while maintaining at not higher than −20° C. The mixture was stirred at −20° C. for 1 h and at 0° C. for 3 h, cooled to −20° C. and 10%—NaHSO4 aqueous solution (20 ml) was added dropwise. The mixture was stirred at room temperature for 30 min, and an insoluble material was removed by decantation. This was washed twice with ether (100 ml) and the organic layer was combined. The mixture was washed with water, dried over anhydrous sodium sulfate, and concentrated to dryness to give the title compound (1.3 g, 78%) as a colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 2,2-dimethyl-3-hydroxy(2-chlorobenzoyl)acetate
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([C:15](=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[C:18](O)[C:17]=1[Cl:23])([CH3:14])[C:9](OCC)=[O:10].OS([O-])(=O)=O.[Na+]>CCOCC>[Cl:23][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:15]([OH:24])[C:8]([CH3:7])([CH3:14])[CH2:9][OH:10] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
ethyl 2,2-dimethyl-3-hydroxy(2-chlorobenzoyl)acetate
Quantity
2 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)C(C1=C(C(=CC=C1)O)Cl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −20° C. for 1 h and at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C. to −30° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
an insoluble material was removed by decantation
WASH
Type
WASH
Details
This was washed twice with ether (100 ml)
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(CO)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.